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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

Cat. No.: B049911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-
diethylaminophenol, a key intermediate in the synthesis of various dyes and a compound of

interest in chemical and pharmaceutical research. This document details its characteristic

signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopy, supported by detailed experimental protocols and a visualization of its role in

a significant synthetic pathway.

Spectroscopic Data
The following tables summarize the key quantitative spectral data for 3-diethylaminophenol,
facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 3-diethylaminophenol are presented below.

Table 1: ¹H NMR Spectral Data for 3-Diethylaminophenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 Multiplet 1H Ar-H

~6.30 Multiplet 3H Ar-H

~3.35 Quartet 4H -N(CH₂CH₃)₂

~1.15 Triplet 6H -N(CH₂CH₃)₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data for 3-Diethylaminophenol

Chemical Shift (δ) ppm Assignment

~156.0 C-OH

~149.5 C-N

~130.0 Ar-CH

~106.5 Ar-CH

~103.0 Ar-CH

~99.5 Ar-CH

~44.5 -N(CH₂CH₃)₂

~12.5 -N(CH₂CH₃)₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1]

Table 3: FT-IR Spectral Data for 3-Diethylaminophenol
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Wavenumber (cm⁻¹) Intensity Assignment

3550–3250 Broad, Medium O-H stretch (Phenol)[2]

2971-2871 Strong C-H stretch (Aliphatic)[3]

1598, 1508 Strong C=C stretch (Aromatic)[3]

1267, 1201 Strong
C-N stretch (Aromatic amine)

[3]

1300–1000 Strong C-O stretch (Phenol)

Sample Preparation: KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Table 4: UV-Vis Spectral Data for 3-Diethylaminophenol

λmax (nm) Solvent

~240, ~285 Not Specified

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 3-diethylaminophenol for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.[4]
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Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR

tube to remove any particulate matter.

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[4]

Insert the sample into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling.[5]

Set the number of scans to achieve an adequate signal-to-noise ratio.

A relaxation delay of 1-2 seconds is common for qualitative spectra.[6]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for

¹³C) or an internal standard like TMS.[7]

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

moisture, which can interfere with the spectrum.[8]

In an agate mortar, grind 1-2 mg of 3-diethylaminophenol into a fine powder.[9]

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix

with the sample.[9]

Transfer the homogeneous powder into a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for a few minutes

to form a thin, transparent pellet.[8]

Instrumentation and Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Data Processing:

The instrument's software automatically subtracts the background spectrum from the sample

spectrum.

Identify and label the significant absorption peaks.

UV-Visible Spectroscopy
Sample Preparation:

Prepare a stock solution of 3-diethylaminophenol of a known concentration in a suitable

UV-transparent solvent (e.g., ethanol or methanol).

From the stock solution, prepare a dilute solution of the sample. The concentration should be

adjusted so that the absorbance at λmax is within the linear range of the instrument (typically

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


0.2 - 0.8).

Use the same solvent as a blank reference.

Instrumentation and Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow it to warm up.

Fill a quartz cuvette with the blank solvent and place it in the reference holder.

Fill another quartz cuvette with the sample solution and place it in the sample holder.

Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

Run a baseline correction with the blank solvent.

Acquire the UV-Vis spectrum of the sample.

Data Processing:

The spectrum will show absorbance as a function of wavelength.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of a Key Synthetic Pathway
3-Diethylaminophenol is a crucial precursor in the synthesis of rhodamine dyes, which are

widely used as fluorescent tracers.[11] The following diagram illustrates the condensation

reaction of 3-diethylaminophenol with phthalic anhydride to form the core structure of

Rhodamine B.[12]
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Reactants

Reaction Conditions

Product

3-Diethylaminophenol (2 eq.)

Phthalic Anhydride

Heat (180 °C)

Solvent-free or
Acid Catalyst

Rhodamine B Core Structure

Click to download full resolution via product page

Caption: Synthesis of Rhodamine B from 3-diethylaminophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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